Procymate

Anxiolytic Carbamate Sedation liability

Procymate (Equipax®) is a carbamate ester derivative classified pharmacologically as a non-hypnotic central nervous system depressant, acting primarily as a positive allosteric modulator of the GABAA receptor. It was formerly manufactured and marketed in Belgium as a prescription anxiolytic with an established adult oral dose range of 800 to 1200 mg per day.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 13931-64-1
Cat. No. B081761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcymate
CAS13931-64-1
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCC(C1CCCCC1)OC(=O)N
InChIInChI=1S/C10H19NO2/c1-2-9(13-10(11)12)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H2,11,12)
InChIKeyIGISNRIWPJVXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procymate (CAS 13931-64-1): A Differentiated Non-Hypnotic Carbamate Anxiolytic for Research and Reference Sourcing


Procymate (Equipax®) is a carbamate ester derivative classified pharmacologically as a non-hypnotic central nervous system depressant, acting primarily as a positive allosteric modulator of the GABAA receptor . It was formerly manufactured and marketed in Belgium as a prescription anxiolytic with an established adult oral dose range of 800 to 1200 mg per day . Procymate is regulated by the US FDA as an active pharmaceutical ingredient (API) under UNII 308EUN932K and is catalogued in PubChem (CID 3050432), ChEMBL (CHEMBL2104652), and DrugCentral (ID 3490) . Its closest structural and pharmacological analogs are hexapropymate (ATC N05CM10) and phenprobamate (ATC M03BA01) .

Why Procymate Cannot Be Interchanged with Other Carbamate Anxiolytics in Research or Reference Applications


Although Procymate, hexapropymate, and phenprobamate share a carbamate ester scaffold and GABAA receptor modulatory mechanism, they exhibit fundamentally divergent clinical and pharmacological profiles that preclude direct substitution . Hexapropymate is classified and used primarily as a hypnotic (ATC N05CM10) for insomnia, whereas Procymate is explicitly designated as a non-hypnotic anxiolytic, indicating a differentiated pharmacodynamic profile with reduced sedation liability . Phenprobamate is classified as a centrally acting skeletal muscle relaxant (ATC M03BA01) and retains significant muscle-relaxant activity not documented for Procymate . Furthermore, Procymate carries an explicit regulatory declaration of non-dependence (Pharmaco-Dépendance: NON) in its official French drug monograph , a feature that distinguishes it from dependence-producing carbamates such as meprobamate and carisoprodol. These categorical differences in therapeutic indication, ATC classification, and dependence liability mean that sourcing one carbamate for another will not yield equivalent pharmacological outcomes in experimental or reference-standard contexts.

Quantitative Differentiation Evidence for Procymate vs. Carbamate Analogs: A Comparator-Anchored Guide


Non-Hypnotic CNS Depressant Classification: Procymate vs. Hexapropymate

Procymate is classified as a non-hypnotic central nervous system depressant, explicitly differentiated from hexapropymate, which is formally categorized as a hypnotic/sedative agent under ATC code N05CM10 (Hypnotics and Sedatives) . The BIAM pharmacological entry for Procymate lists its principal effect as 'ANXIOLYTIQUE' (anxiolytic), with sedation listed as a secondary property . In contrast, hexapropymate's primary registered indication is insomnia, with a typical adult hypnotic dose of 100–400 mg administered at bedtime . This classification gap identifies Procymate as more suitable for anxiolytic applications where minimizing daytime sedation is a critical experimental variable or procurement criterion.

Anxiolytic Carbamate Sedation liability ATC classification CNS depression

Absence of Muscle Relaxant Activity: Procymate vs. Phenprobamate

Phenprobamate is explicitly classified under ATC code M03BA01 as a centrally acting muscle relaxant (carbamic acid ester type), with muscle relaxation as its primary therapeutic mechanism . Its anxiolytic effect is considered a secondary or ancillary property . By contrast, Procymate's pharmacological profile, as documented in the BIAM monograph, lists anxiolytic (TRANQUILLISANT) and sedative (SÉDATIF) effects, with no muscle-relaxant property recorded . Phenprobamate's clinical dose range for muscle spasm is 400–800 mg up to three times daily (total 1200–2400 mg/day) , whereas Procymate's anxiolytic dose range is 800–1200 mg/day total , highlighting divergent dosing schedules reflecting distinct primary therapeutic targets.

Anxiolytic selectivity Muscle relaxation Carbamate ester ATC M03BA Pharmacological profiling

Pediatric Dosing Authorization: Procymate's Differentiated Age-Range Applicability

Procymate's official French drug monograph (BIAM) includes an explicit pediatric dosing schedule: 200 to 600 mg per day for children aged 4 years and above . This stands in contrast to the available clinical documentation for hexapropymate, which lacks approved pediatric dosing guidance and is classified exclusively as an adult hypnotic . Similarly, phenprobamate prescribing information does not establish a defined pediatric dose range beyond weight-based or physician-adjusted use . Procymate is thus the only carbamate in its class with a formalized, age-stratified pediatric posology, providing a unique reference compound for developmental neuropharmacology studies involving carbamate anxiolytics.

Pediatric anxiolytic Developmental pharmacology Carbamate safety Age-stratified dosing Child psychopharmacology

Documented Non-Dependence Profile vs. Meprobamate-Class Carbamates

The BIAM pharmacological entry for Procymate includes an explicit 'Pharmaco-Dépendance: NON' designation, indicating an absence of recognized dependence liability based on clinical use data in Belgium . This contrasts with meprobamate, a structurally related propanediol dicarbamate, which carries a documented abuse and dependence potential and is classified as a US DEA Schedule IV controlled substance . Carisoprodol, a meprobamate prodrug, is similarly scheduled (DEA Schedule IV) due to dependence risk . Within the monocarbamate ester subgroup (Procymate, hexapropymate, phenprobamate), only Procymate carries a formal non-dependence classification in its national drug monograph. This regulatory distinction is critical for research programs where confounds arising from drug-seeking behavior, withdrawal syndromes, or tolerance development must be minimized.

Drug dependence liability Carbamate abuse potential Physical dependence DEA scheduling Pharmaco-dépendance

Physicochemical Property Differentiation: Procymate vs. Phenprobamate Partition Coefficient

Procymate (C₁₀H₁₉NO₂, MW 185.26 g/mol) has a computed XLogP3-AA value of 2.9 , reflecting the lipophilic contribution of its cyclohexyl ring. Phenprobamate (C₁₀H₁₃NO₂, MW 179.22 g/mol) contains a phenyl ring in place of Procymate's cyclohexyl moiety and has a computed LogP of approximately 2.2 based on chemical database estimates . The difference in lipophilicity (~0.7 log units) suggests that Procymate partitions more readily into lipid-rich compartments, potentially influencing its CNS penetration kinetics and volume of distribution relative to phenprobamate. Although direct comparative pharmacokinetic data are unavailable, the structural divergence (cyclohexyl vs. phenyl ring; ethyl vs. unsubstituted propyl spacer) provides a rational basis for differential CNS partitioning behavior that may underlie Procymate's distinct sedative-to-anxiolytic ratio.

LogP Lipophilicity Physicochemical profiling Blood-brain barrier penetration Carbamate ester structure

Optimal Application Scenarios for Procymate Based on Quantitative Differentiation Evidence


Anxiolytic Reference Standard in Rodent Behavioral Models Requiring Minimal Sedation Confound

Procymate's non-hypnotic classification makes it the preferred carbamate anxiolytic reference standard for elevated plus-maze, light-dark box, and open-field paradigms where sedative contamination of anxiety-related endpoints must be avoided. Unlike hexapropymate, whose primary clinical indication is insomnia and whose hypnotic properties can confound locomotor-dependent anxiety measures, Procymate provides anxiolysis with a lower sedation liability, enabling cleaner interpretation of behavioral outcomes.

Developmental Neuropharmacology Studies in Juvenile Rodent Models

Procymate is the only carbamate anxiolytic with a codified pediatric dose range (200–600 mg/day, ≥4 years) , providing a clinically anchored basis for dose translation to juvenile animal models. This documented pediatric authorization enables developmental toxicology and juvenile neuropharmacology studies to employ a carbamate with age-relevant clinical dosing data, a feature absent for hexapropymate and phenprobamate.

Chronic Dosing Protocols Where Dependence Liability Must Be Excluded

The explicit 'Pharmaco-Dépendance: NON' designation in Procymate's regulatory monograph makes it uniquely suitable among carbamate anxiolytics for chronic administration studies (e.g., 28-day or 90-day repeated-dose toxicity protocols) where dependence, tolerance, or withdrawal confounds must be systematically excluded. Meprobamate and carisoprodol are DEA Schedule IV controlled substances with documented dependence liability and are therefore inappropriate substitutes for protocols requiring a non-dependence carbamate comparator.

Structure-Activity Relationship (SAR) Studies on Carbamate Ester Anxiolytics

Procymate's cyclohexyl ring (sp³-hybridized, saturated) and ethyl-branched propyl spacer represent a structurally distinct chemotype within the carbamate ester anxiolytic class, compared to phenprobamate's planar aromatic phenyl ring and hexapropymate's alkynyl-containing structure. Procymate thus serves as an essential comparator in SAR libraries exploring the impact of ring saturation, branching, and lipophilicity (XLogP3-AA = 2.9) on GABAA receptor modulation efficacy and selectivity.

Quote Request

Request a Quote for Procymate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.